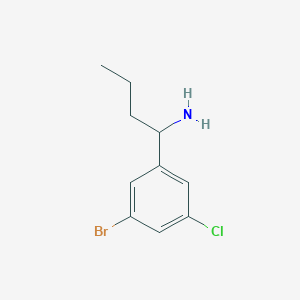
1-(3-Bromo-5-chlorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorophenyl)butan-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is attached to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)butan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3-bromo-5-chloroaniline with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce imines.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can serve as a probe to study receptor-ligand interactions in biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-chlorophenyl)butan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)butan-1-amine
- 1-(3-Bromo-5-fluorophenyl)butan-1-amine
- 1-(3-Bromo-5-methylphenyl)butan-1-amine
Uniqueness: 1-(3-Bromo-5-chlorophenyl)butan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with biological targets and different physical properties.
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 |
InChI Key |
ULRFIZCVTTZGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















